molecular formula C20H19NO4 B11394774 N-benzyl-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

N-benzyl-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11394774
M. Wt: 337.4 g/mol
InChI Key: AGTZTXGFEZHYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is notable for its potential biological and pharmaceutical properties, making it a subject of interest for many organic and pharmaceutical chemists .

Chemical Reactions Analysis

N-benzyl-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-benzyl-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-benzyl-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase, while its anticancer properties could be linked to the induction of apoptosis in cancer cells . The specific pathways involved can vary depending on the biological activity being studied.

Comparison with Similar Compounds

N-benzyl-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide can be compared with other coumarin derivatives such as:

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

N-benzyl-3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C20H19NO4/c1-13-16-8-7-15(22)11-18(16)25-20(24)17(13)9-10-19(23)21-12-14-5-3-2-4-6-14/h2-8,11,22H,9-10,12H2,1H3,(H,21,23)

InChI Key

AGTZTXGFEZHYRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.